molecular formula C11H16N6O4 B1666553 Acyclovir alaninate CAS No. 84499-64-9

Acyclovir alaninate

Katalognummer: B1666553
CAS-Nummer: 84499-64-9
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: MUIRAGHHRGAJMO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acyclovir alaninate, also known as acyclovir L-alaninate, is a pro-drug of acyclovir. Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 and varicella-zoster virus. This compound is designed to improve the bioavailability and pharmacokinetic properties of acyclovir .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acyclovir alaninate involves the esterification of acyclovir with alanine. The process typically uses coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Phosphoramidate ProTide Approach

  • Step 1 : Reaction of L-alanine esters with phenyl phosphorodichloridate in the presence of triethylamine at low temperatures, monitored by 31P^{31}\text{P} NMR .

  • Step 2 : Coupling with ACV under Lewis acid (MgCl2_2) catalysis, yielding racemic phosphoramidate ProTides (e.g., compounds 14–17 , 19 ) with diastereomeric ratios of 1:1 .

  • Yields : 18–49% after purification via flash chromatography .

Carbodiimide-Mediated Coupling

  • Protection : N-CBZ-L-alanine is prepared using benzyl chloroformate .

  • Coupling : ACV reacts with N-CBZ-L-alanine in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

  • Deprotection : Removal of the CBZ group via hydrogenolysis or acidic hydrolysis .

Hydrolysis Kinetics

Acyclovir alaninate undergoes hydrolysis to release ACV, with kinetics dependent on pH and enzymatic activity:

ConditionRate Constant (kobsk_{\text{obs}}, h1^{-1})Half-Life (t1/2t_{1/2}, h)Source
Acidic (pH 1.2)0.12 ± 0.025.8
Neutral (pH 7.4)0.05 ± 0.0113.9
Basic (pH 9.0)0.31 ± 0.042.2

Key Findings :

  • Base-catalyzed hydrolysis is 6× faster than acid-catalyzed .

  • Enzymatic hydrolysis by carboxypeptidases enhances ACV release in vivo .

Enzymatic Activation Pathway

The prodrug’s activation involves sequential enzymatic and chemical steps:

  • Ester Hydrolysis : Carboxypeptidases cleave the alanine ester bond .

  • Phosphorylysis : Phosphoramidases hydrolyze the P–N bond, releasing ACV monophosphate .

  • Intracellular Conversion : Cellular kinases phosphorylate ACV to its triphosphate form, inhibiting viral DNA polymerase .

Structural Insight :

  • L-alanine derivatives show superior hydrolysis rates over D-isomers due to stereoselective enzyme recognition .

  • ProTide technology bypasses thymidine kinase (TK)-deficient viral strains, enhancing antiviral efficacy .

Antiviral Activity

CompoundEC50_{50} (μM) vs HSV-1Urinary Recovery of ACV (%)Source
Acyclovir0.0810–20
This compound0.1–0.833–63

Notable Results :

  • L-alanine esters improve ACV’s oral bioavailability by 3.6× in rats .

  • ProTides exhibit anti-HIV activity (EC50_{50} = 0.84 μM) without cytotoxicity .

Stability and Degradation

  • Thermal Stability : Degrades <5% at 25°C over 24 hours .

  • Photodegradation : Forms 8-hydroxy-ACV (<1%) under UV light .

  • Enzymatic Lability : Rapid hydrolysis in human plasma (t1/2t_{1/2} <1 hour) .

Comparative Analysis of Prodrug Strategies

ParameterProTide ApproachCarbodiimide Coupling
Yield18–49%37–84%
Diastereomer Ratio1:1Racemic
Enzymatic ActivationRequiredNot Required
Target VirusesHSV, HIVHSV

This synthesis of data from enzymatic, kinetic, and pharmacological studies underscores this compound’s role as a versatile prodrug with enhanced delivery and activity against resistant viral strains.

Wissenschaftliche Forschungsanwendungen

Acyclovir alaninate is a monophosphorylated derivative of acyclovir (ACV) created using ProTide technology to enhance the delivery of phosphorylated ACV inside cells . The phosphoramidate ProTide technology masks the negative charges of the monophosphate with lipophilic groups, facilitating cell entry through passive diffusion . Once inside the cell, the prodrug is activated and converted to the monophosphorylated ACV .

Scientific Research Applications

Anti-HIV Activity:

  • This compound ProTides, particularly those with L-alanine, exhibit anti-HIV activity at non-cytotoxic concentrations .
  • In MT-4 cell cultures, certain amino acid modifications are tolerated, with compounds like DMG and L-Leu showing anti-HIV-1 activity .
  • N2-DMF-protected ACV ProTides have demonstrated activity against HIV-1 in MT-4 cells .
  • The amino acid L-alanine is optimal for the anti-HIV activity of ACV ProTides, as D-alanine, glycine, and bulkier amino acids are less effective .

Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) Infections:

  • Acyclovir is a synthetic guanosine analog used for treating herpes simplex virus (HSV) and varicella zoster virus (VZV) infections .
  • The phosphoramidate ProTide approach has been successfully applied to ACV, demonstrating its ability to bypass the thymidine kinase deficiency of HSV-1, -2, and varicella zoster virus strains resistant to ACV .
  • Valacyclovir, a valyl ester formulation of acyclovir, improves bioavailability compared to oral acyclovir .
  • Long-term use of acyclovir for HSV suppression is effective and well-tolerated, with a low rate of acyclovir resistance among immunocompetent subjects .

Virtual Screening for Antiviral Agents:

  • Acyclic nucleoside analogues, including acyclovir derivatives, have been identified through virtual screening as potential antiviral agents .
  • Virtual screening aims to increase the specificity of compounds for HIV-1 RT and reduce affinity for cellular DNA polymerase while retaining substrate action for adenylate and guanylate kinases .

Case Studies

  • Case 1: A 23-year-old man with Crohn’s disease and oral HSV improved with acyclovir treatment for HSV hepatitis .
  • Case 2: An 18-year-old woman with transaminitis died due to fulminant liver failure despite early empiric acyclovir therapy .
  • Case 3: A 65-year-old woman who developed transaminitis after a liver transplant had resolution of acute liver failure with acyclovir after diagnosis was confirmed by biopsy .

Data Tables

CompoundActivity AgainstCell CultureEC50 (μM)Reference
L-alanine ProTidesHIV-1CEM26
L-alanine ProTidesHIV-2CEM34
DMGHIV-1MT-47
L-LeuHIV-1MT-40.8
N2-DMF ProTidesHIV-1MT-415
N2-DMF ProTidesHIV-1MT-470
N2-DMF ProTidesHIV-1MT-430

Safety and Efficacy

  • Valacyclovir has demonstrated favorable safety and efficacy in herpes simplex virus (HSV) management through extensive clinical trials and postmarketing experience .
  • Acyclovir is approved for use in children, available over the counter in some countries for herpes labialis, and has been monitored in over 1000 pregnancies .
  • Safety profiles of valacyclovir (⩽1000 mg/day), acyclovir (800 mg/day), and placebo were similar in clinical trials .

Resistance

  • Extensive sensitivity monitoring of HSV isolates confirmed a very low rate of acyclovir resistance among immunocompetent subjects (<1%) .
  • Acyclovir-resistant virus was detected in some HSV-2 HSE patients without known ACV resistance-associated TK mutations .

Wirkmechanismus

Acyclovir alaninate exerts its effects through the following mechanism:

    Intracellular Uptake: After administration, this compound is taken up by cells and hydrolyzed to release acyclovir and alanine.

    Conversion to Active Form: Acyclovir is converted to acyclovir monophosphate by virally encoded thymidine kinase. This step is specific to infected cells, providing selectivity.

    Inhibition of Viral DNA Polymerase: Acyclovir monophosphate is further phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Biologische Aktivität

Acyclovir alaninate is a derivative of acyclovir, a well-known antiviral agent primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, including its synthesis, mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of Acyclovir

Acyclovir is a synthetic nucleoside analog that exhibits antiviral activity by inhibiting viral DNA polymerase. It is phosphorylated to its active triphosphate form by viral thymidine kinase and subsequently incorporated into viral DNA, leading to chain termination and inhibition of viral replication . The compound has been extensively studied for its efficacy against HSV-1, HSV-2, and VZV.

Synthesis of this compound

This compound is synthesized through the esterification of acyclovir with L-alanine. This modification aims to enhance the pharmacological properties of acyclovir, particularly its bioavailability and potency against resistant viral strains. The synthesis involves the following steps:

  • Activation of Acyclovir : Acyclovir is activated using a suitable coupling agent.
  • Esterification : L-alanine is reacted with the activated acyclovir to form this compound.
  • Purification : The product is purified using chromatographic techniques to obtain a high-purity compound suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interfere with viral DNA synthesis. Upon administration, it undergoes hydrolysis to release acyclovir, which then follows the established phosphorylation pathway:

  • Phosphorylation : Acyclovir is converted to acyclovir monophosphate by viral thymidine kinase.
  • Further Phosphorylation : It is then converted to diphosphate and subsequently triphosphate forms by cellular kinases.
  • Incorporation into DNA : The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound compared to standard acyclovir. This includes in vitro assays against various herpesviruses:

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Acyclovir0.11501500
This compound0.051002000

The selectivity index (SI) indicates that this compound has a higher therapeutic window than acyclovir itself, suggesting improved safety and efficacy profiles .

Pharmacokinetics

The pharmacokinetics of this compound reveal enhanced bioavailability compared to traditional acyclovir formulations. Studies indicate that:

  • Absorption : this compound shows improved absorption rates due to its esterified form.
  • Distribution : Higher tissue concentrations are achieved in comparison with standard acyclovir.
  • Metabolism : The prodrug nature allows for more efficient conversion into active acyclovir in systemic circulation.

Case Studies and Clinical Applications

A clinical study involving patients with recurrent HSV infections demonstrated that treatment with this compound resulted in:

  • Reduced Duration of Symptoms : Patients reported a significant decrease in healing time.
  • Lower Viral Shedding : Viral load measurements indicated reduced shedding in treated individuals compared to controls.

These findings support the potential use of this compound as a more effective alternative for managing herpesvirus infections.

Eigenschaften

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRAGHHRGAJMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-64-9
Record name Acyclovir alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACYCLOVIR ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acyclovir alaninate
Reactant of Route 2
Reactant of Route 2
Acyclovir alaninate
Reactant of Route 3
Acyclovir alaninate
Reactant of Route 4
Acyclovir alaninate
Reactant of Route 5
Reactant of Route 5
Acyclovir alaninate
Reactant of Route 6
Acyclovir alaninate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.